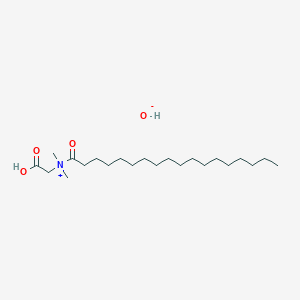

(Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide, also known as CMDMAOH, is a quaternary ammonium compound with a long chain hydrophobic tail. It is commonly used in scientific research as a surfactant, emulsifier, and dispersant. CMDMAOH has unique properties that make it an attractive choice for various applications in the field of chemistry, biology, and material science.

Wirkmechanismus

(Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide has a long hydrophobic tail and a positively charged quaternary ammonium head. This unique structure allows (Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide to interact with hydrophobic and hydrophilic surfaces. In the case of nanoparticles, (Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide adsorbs onto the surface of the nanoparticles, forming a stable layer that prevents aggregation. In the case of emulsions, (Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide stabilizes the oil droplets in the water phase by forming a protective layer around them. In the case of dispersants, (Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide prevents the agglomeration of nanoparticles by electrostatic repulsion.

Biochemische Und Physiologische Effekte

(Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide has no reported biochemical or physiological effects. However, it is important to handle (Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide with care, as it is a toxic and irritant substance.

Vorteile Und Einschränkungen Für Laborexperimente

(Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide has several advantages as a surfactant, emulsifier, and dispersant. It is easy to synthesize, has a long shelf life, and is relatively inexpensive. (Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide can also be used in a wide range of pH and temperature conditions. However, (Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide has some limitations. It is a toxic and irritant substance, which requires careful handling. Additionally, (Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide can interfere with some analytical techniques, such as UV-Vis spectroscopy.

Zukünftige Richtungen

There are several future directions for the use of (Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide in scientific research. One potential application is in the synthesis of hybrid nanoparticles, which combine the properties of different materials. (Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide could also be used in the preparation of functionalized nanoparticles, which have specific chemical and biological properties. Additionally, (Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide could be used as a template for the synthesis of mesoporous materials, which have potential applications in catalysis, drug delivery, and sensing. Finally, the use of (Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide in biological systems, such as in the preparation of liposomes and other drug delivery systems, is an area of active research.

Conclusion:

(Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide is a versatile compound with unique properties that make it an attractive choice for various applications in scientific research. (Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide is commonly used as a surfactant, emulsifier, and dispersant in the synthesis of nanoparticles and other materials. (Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide has several advantages, such as ease of synthesis, long shelf life, and wide pH and temperature range, but also has limitations, such as toxicity and interference with some analytical techniques. The future directions for the use of (Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide in scientific research are numerous and include the synthesis of hybrid nanoparticles, functionalized nanoparticles, mesoporous materials, and drug delivery systems.

Synthesemethoden

(Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide can be synthesized by reacting dimethylamine with chloroacetic acid to form N,N-dimethylglycine, which is then reacted with 1-bromooctadecane to form N,N-dimethyl-N-(1-oxooctadecyl)glycine. This intermediate is then quaternized with sodium hydroxide to form (Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide.

Wissenschaftliche Forschungsanwendungen

(Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide has a wide range of applications in scientific research. It is commonly used as a surfactant in the synthesis of nanoparticles, such as gold nanoparticles, silver nanoparticles, and magnetic nanoparticles. (Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide can also be used as an emulsifier in the preparation of oil-in-water emulsions. Additionally, (Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide is used as a dispersant in the preparation of ceramic and metal oxide nanoparticles.

Eigenschaften

CAS-Nummer |

66451-68-1 |

|---|---|

Produktname |

(Carboxymethyl)dimethyl(1-oxooctadecyl)ammonium hydroxide |

Molekularformel |

C22H44NO3+ |

Molekulargewicht |

387.6 g/mol |

IUPAC-Name |

carboxymethyl-dimethyl-octadecanoylazanium;hydroxide |

InChI |

InChI=1S/C22H43NO3.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23(2,3)20-22(25)26;/h4-20H2,1-3H3;1H2 |

InChI-Schlüssel |

FLBSTBFNHMWAQO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[N+](C)(C)CC(=O)O.[OH-] |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)[N+](C)(C)CC(=O)O.[OH-] |

Andere CAS-Nummern |

66451-68-1 |

Synonyme |

2-(Dimethyl(3-stearamidopropyl)ammonio)acetate; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B109196.png)